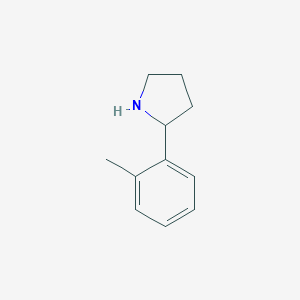
2-(2-Methylphenyl)pyrrolidine
Descripción general
Descripción
“2-(2-Methylphenyl)pyrrolidine” is a chemical compound with the CAS Number: 129540-23-4. It has a molecular weight of 161.25 . The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(2-Methylphenyl)pyrrolidine”, can be achieved through two main strategies :
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .
Aplicaciones Científicas De Investigación
Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity . They are used in the design of new compounds with different biological profiles .
Pharmacology
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Antimicrobial and Antiviral Activities
Some pyrrolidine derivatives are known to have antibacterial and antiviral activities. They are used as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Anticancer and Anti-inflammatory Activities
Pyrrolidine derivatives are also known to have antitumoral and anti-inflammatory activities. They are used in the development of potential therapeutic agents .
Anticonvulsant and Antioxidant Activities
Pyrrolidine derivatives have been reported to have anticonvulsant and antioxidant activities. They are used in the development of drugs for the treatment of various health disorders .
Enzyme Inhibitory Effects
Pyrrolidine derivatives have diverse enzyme inhibitory effects . They are used in the development of drugs with different modes of action .
Ligands for Transition Metals and Organocatalysts
Pyrrolidine and its derivatives are used widely as ligands for transition metals and organocatalysts . They play a crucial role in many chemical reactions, including asymmetric synthesis .
Chiral Controllers in Asymmetric Synthesis
Pyrrolidine derivatives are effective chiral controllers in asymmetric synthesis . They are used to control the stereochemistry of the reaction, leading to the formation of chiral products .
Antifungal Activities
Some pyrrolidine derivatives have antifungal activities . They are used in the development of potential antifungal agents .
Antimalarial Activities
Pyrrolidine derivatives have been reported to have antimalarial activities . They are used in the development of drugs for the treatment of malaria .
Cholinesterase Inhibition
Pyrrolidine derivatives have been found to inhibit cholinesterase . They are used in the development of drugs for the treatment of diseases like Alzheimer’s .
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been reported to inhibit carbonic anhydrase . They are used in the development of drugs for the treatment of glaucoma, epilepsy, and other disorders .
Herbicidal Activities
Pyrrolidine derivatives have been incorporated into natural herbicide tetramic acids bearing pyrrolidine-2,4-dione with ether structures containing alkoxyalkyl and phenoxyethyl groups, which are widely known for their herbicide, fungicidal, and insecticide effects .
Antiparasitic and Anthelmintic Activities
Some pyrrolidine alkaloids have been shown to possess antiparasitic and anthelmintic activities . They are used in the development of potential therapeutic agents .
Anti-hyperglycemic Activities
Pyrrolidine alkaloids have been reported to have anti-hyperglycemic activities . They are used in the development of drugs for the treatment of diabetes .
Organ Protective Activities
Pyrrolidine alkaloids have been found to have organ protective effects . They are used in the development of drugs for the treatment of various organ disorders .
Neuropharmacological Activities
Pyrrolidine alkaloids have been reported to have neuropharmacological activities . They are used in the development of drugs for the treatment of various neurological disorders .
Bioactive Compounds
The pyrrolidine ring is one of the important heterocyclic compounds containing five-membered nitrogen atoms, is the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCTIINURQYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397512 | |
| Record name | 2-(2-Methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)pyrrolidine | |
CAS RN |
129540-23-4 | |
| Record name | 2-(2-Methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




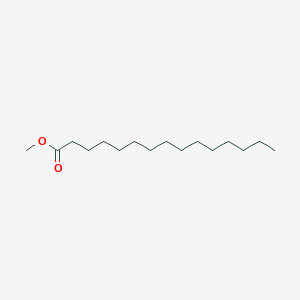
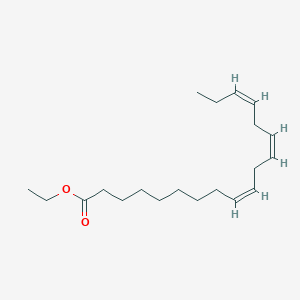
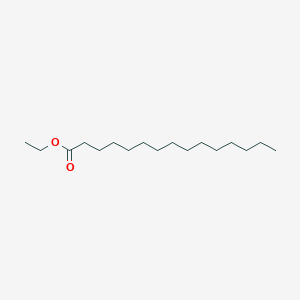

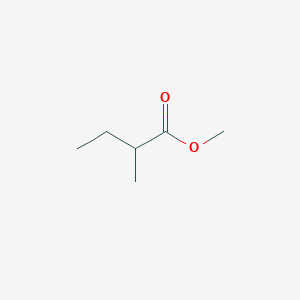
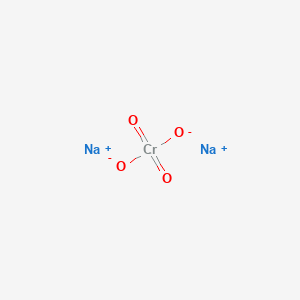
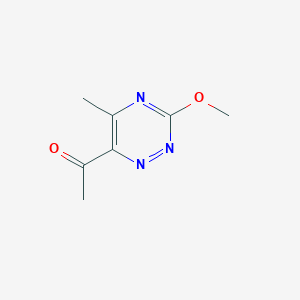
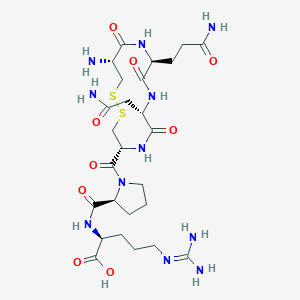
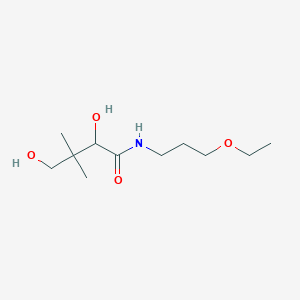
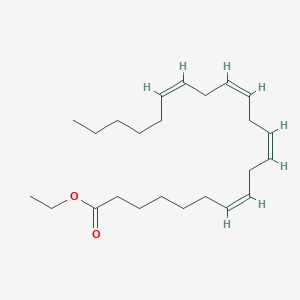
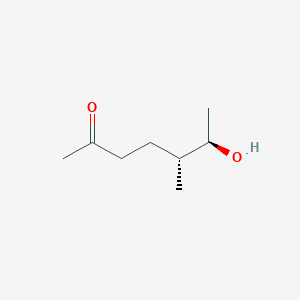
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)